molecular formula C20H30N2O2 B7091104 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-amine

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B7091104
M. Wt: 330.5 g/mol
InChI Key: UKWKSHOVLUITJY-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-8-(2-methoxyethyl)-8-azabicyclo[321]octan-3-amine is a complex organic compound with a unique structure that combines elements of isochromene and azabicyclooctane

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-23-11-9-22-17-6-7-18(22)13-16(12-17)21-14-20-19-5-3-2-4-15(19)8-10-24-20/h2-5,16-18,20-21H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWKSHOVLUITJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCC1CC(C2)NCC3C4=CC=CC=C4CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-amine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the isochromene moiety through a cyclization reaction. This is followed by the introduction of the azabicyclooctane structure via a series of nucleophilic substitution and cyclization reactions. The final step involves the attachment of the methoxyethyl group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of catalysts to improve reaction rates and selectivity. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces amine derivatives.

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine: Lacks the methoxyethyl group, which may affect its reactivity and binding properties.

    8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-amine: Does not contain the isochromene moiety, potentially altering its chemical and biological activity.

Uniqueness

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-amine is unique due to its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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